lipoyl-AMP

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

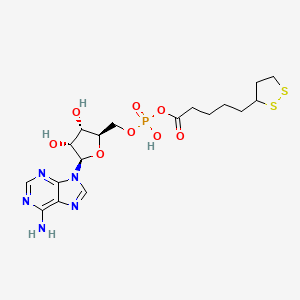

Lipoyl-AMP is a purine ribonucleoside 5'-monophosphate having adenine as the nucleobase and a lipoyl group attached to one of the phosphate OH groups. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a purine ribonucleoside 5'-monophosphate, a member of dithiolanes and an acyclic mixed acid anhydride. It derives from an adenosine 5'-monophosphate, a lipoic acid and an octanoic acid. It is a conjugate acid of a this compound(1-).

This compound belongs to the class of organic compounds known as 5'-acylphosphoadenosines. These are ribonucleoside derivatives containing an adenoside moiety, where the phosphate group is acylated. This compound is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). This compound exists in all eukaryotes, ranging from yeast to humans. This compound can be biosynthesized from lipoate; which is mediated by the enzyme lipoate-protein ligase a.

Wissenschaftliche Forschungsanwendungen

Role in Enzyme Function and Metabolism

Lipoyl-AMP is crucial for the activity of several key mitochondrial enzymes, particularly those involved in the tricarboxylic acid cycle and branched-chain amino acid catabolism. The attachment of lipoic acid via this compound enhances the catalytic efficiency of these enzymes.

Key Enzymes Utilizing this compound

| Enzyme | Function | Role of this compound |

|---|---|---|

| Pyruvate Dehydrogenase | Converts pyruvate to acetyl-CoA | This compound facilitates lipoic acid attachment to E2 subunit |

| Alpha-Ketoglutarate Dehydrogenase | Converts alpha-ketoglutarate to succinyl-CoA | Essential for enzyme activation via lipoylation |

| Branched-Chain Ketoacid Dehydrogenase | Catabolizes branched-chain amino acids | Requires lipoylation for proper function |

Mechanistic Insights from Structural Studies

Structural studies have provided insights into how this compound interacts with its target enzymes. For instance, the crystal structure of bovine lipoyltransferase revealed that this compound binds in a hydrophobic pocket, facilitating the nucleophilic attack by lysine residues on target proteins . This binding mechanism is essential for understanding how lipoic acid modifications occur at a molecular level.

Case Study: Bovine Lipoyltransferase

- Findings : The enzyme utilizes this compound to catalyze the transfer of lipoic acid to specific lysine residues on protein substrates.

- Implications : Understanding this mechanism aids in elucidating metabolic disorders linked to deficiencies in lipoic acid metabolism .

Implications in Mitochondrial Diseases

Deficiencies in enzymes responsible for lipoylation, such as lipoyltransferase-1, can lead to severe mitochondrial diseases. Research has shown that mutations affecting these enzymes disrupt the synthesis and transfer of lipoyl groups, resulting in impaired energy metabolism.

Case Study: LIPT1 Deficiency

- Symptoms : Patients exhibit respiratory deficiencies and muscle weakness due to impaired pyruvate oxidation.

- Biochemical Analysis : Metabolomic profiling indicated elevated levels of lactate and alanine, suggesting a block in normal metabolic pathways due to lack of lipoylation .

Biotechnological Applications

This compound has potential applications in biotechnology, particularly in engineering microbial systems for enhanced production of lipoic acid or related compounds. By manipulating pathways involving this compound, researchers can create strains with improved metabolic profiles.

Example: Engineered Microbial Systems

Researchers have successfully engineered bacterial strains that utilize this compound more efficiently, leading to increased yields of lipoic acid under specific growth conditions . This approach could be beneficial for industrial applications where lipoic acid is utilized as a dietary supplement or therapeutic agent.

Analyse Chemischer Reaktionen

Formation of Lipoyl-AMP: Adenylation Reaction

This compound is synthesized via an ATP-dependent adenylation reaction catalyzed by lipoate-protein ligases (e.g., Plasmodium falciparum LipL1, E. coli LplA). The reaction proceeds as:

Lipoate+ATPLipL1 LplALipoyl AMP+PPi

Key findings :

-

PfLipL1 binds reduced lipoate (dihydrolipoate) with a 290-fold higher affinity (Kd=5.8μM) compared to oxidized lipoate (Kd=0.02μM) .

-

In E. coli, LplA undergoes conformational changes (180° rotation of the C-terminal domain) to stabilize the this compound intermediate .

Transfer of the Lipoyl Group: Lipoyltransferase Reaction

This compound serves as a substrate for lipoyltransferases (e.g., PfLipL2, bovine liver lipoyltransferase), which transfer the lipoyl moiety to acceptor proteins:

Lipoyl AMP+ApoproteinLipL2 LipoyltransferaseLipoylated Protein+AMP

Substrate Specificity :

| Enzyme | Substrate Compatibility | Activity Observed? | Source |

|---|---|---|---|

| PfLipL2 | BCDHLD, KDHLD (Plasmodium substrates) | Yes | |

| Bovine Lipoyltransferase | ApoH-protein, hexanoyl-/octanoyl-/decanoyl-AMP | Yes |

Kinetic Data for E. coli LplA :

| Reaction Stage | Intermediate State | Kd (μM) |

|---|---|---|

| Post-adenylation | This compound bound to LplA | 0.15 ± 0.02 |

| Pre-transfer | Octyl-5′-AMP·apoH-protein | 0.21 ± 0.03 |

Redox-Dependent Reactivity

The redox state of this compound regulates its utilization:

-

PfLipL1 preferentially activates reduced lipoate (dihydrolipoate) to form dihydrothis compound, which is efficiently transferred by PfLipL2 to dehydrogenase complexes .

-

In contrast, oxidized this compound exhibits weaker binding (Kd=5.8μM) and is less kinetically favorable .

Enzymatic Coupling and Catalytic Mechanisms

-

Sequential catalysis : In Plasmodium, LipL1 and LipL2 function cooperatively. LipL1 generates this compound, which LipL2 uses to modify BCDHLD and KDHLD .

-

Conformational dynamics : Structural studies of E. coli LplA reveal that adenylation triggers movements in the adenylate-binding loop and a 180° domain rotation, priming the enzyme for lipoyl transfer .

Broad Substrate Tolerance

Bovine lipoyltransferases demonstrate promiscuity, transferring acyl groups from hexanoyl-, octanoyl-, and decanoyl-AMP to apoH-protein with comparable efficiency to this compound . This suggests evolutionary flexibility in acyl carrier systems.

Eigenschaften

Molekularformel |

C18H26N5O8PS2 |

|---|---|

Molekulargewicht |

535.5 g/mol |

IUPAC-Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 5-(dithiolan-3-yl)pentanoate |

InChI |

InChI=1S/C18H26N5O8PS2/c19-16-13-17(21-8-20-16)23(9-22-13)18-15(26)14(25)11(30-18)7-29-32(27,28)31-12(24)4-2-1-3-10-5-6-33-34-10/h8-11,14-15,18,25-26H,1-7H2,(H,27,28)(H2,19,20,21)/t10?,11-,14-,15-,18-/m1/s1 |

InChI-Schlüssel |

QWEGOCJRZOKSOE-NLJBGGCZSA-N |

Isomerische SMILES |

C1CSSC1CCCCC(=O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |

Kanonische SMILES |

C1CSSC1CCCCC(=O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.